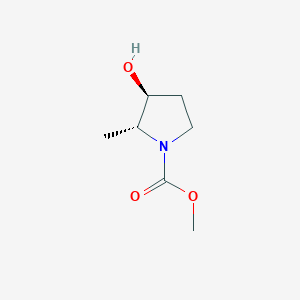
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylic acid derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and organic chemistry.
Wirkmechanismus
The exact mechanism of action of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. In addition, this compound has been shown to interact with certain receptors in the brain, which may contribute to its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have a positive effect on cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate in lab experiments is its ability to control the stereochemistry of reactions. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate. One area of research could focus on the development of new drug delivery systems using this compound. Another area of research could focus on the synthesis of biologically active compounds using (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate as a chiral auxiliary. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate can be achieved through various methods. One of the most common methods involves the reaction of 2-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain the desired compound. Other methods include the reaction of 2-methylpyrrolidine with methyl acrylate or methyl vinyl ketone.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of pharmacology, (2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. This compound has also been shown to have potential applications in the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
116700-17-5 |
|---|---|
Produktname |
(2R,3S)-Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-6(9)3-4-8(5)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI-Schlüssel |
CEXPZBFGLKECCO-RITPCOANSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](CCN1C(=O)OC)O |
SMILES |
CC1C(CCN1C(=O)OC)O |
Kanonische SMILES |
CC1C(CCN1C(=O)OC)O |
Synonyme |
1-Pyrrolidinecarboxylicacid,3-hydroxy-2-methyl-,methylester,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






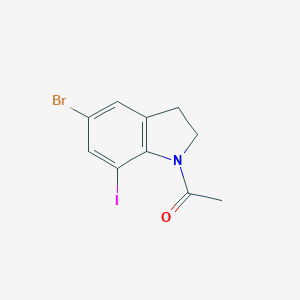

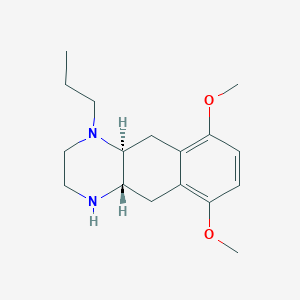
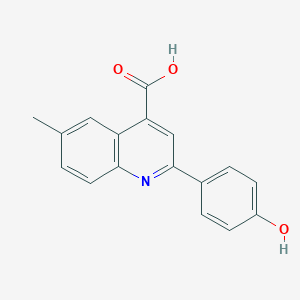
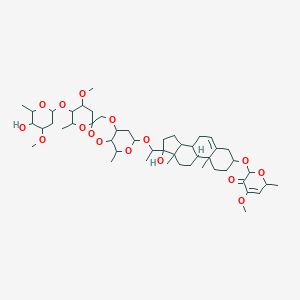

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
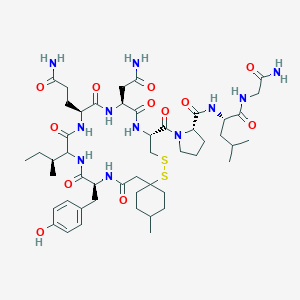
![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)